Tert-butyl 4,4-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.24 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms at the 4-position and a tert-butyl ester group at the 1-position
Preparation Methods
The synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with a fluorinating agent . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Tert-butyl 4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
Tert-butyl 4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoropiperidine-1-carboxylate depends on its specific application and the molecular targets involved. In drug discovery, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, contributing to its effectiveness .
Comparison with Similar Compounds
Tert-butyl 4,4-difluoropiperidine-1-carboxylate can be compared with other fluorinated piperidine derivatives, such as:
Tert-butyl 4-bromo-4,4-difluoropiperidine-1-carboxylate: This compound has a bromine atom at the 4-position instead of fluorine, which can lead to different reactivity and applications.
Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can impart desirable properties such as increased lipophilicity and metabolic stability .
Biological Activity
Tert-butyl 4,4-difluoropiperidine-1-carboxylate (CAS No. 281652-10-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with two fluorine substituents at the 4-position and a tert-butyl ester group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H16F2N2O2 |
Molecular Weight | 236.25 g/mol |
CAS Number | 281652-10-6 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways and neurotransmission. Initial studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition mechanisms.
- Neurotransmitter Receptor Modulation : The structural characteristics of the compound suggest it may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
Anticancer Activity
Research indicates that compounds with similar piperidine scaffolds have been evaluated for anticancer properties. A study focusing on piperidine derivatives highlighted their potential as inhibitors of cancer cell proliferation. Although direct data on this compound is sparse, the implications from related compounds suggest a need for further investigation into its efficacy against various cancer cell lines .
Case Studies and Research Findings
- Inhibition of Polo-like Kinase 1 (Plk1) : In a study examining new heterocyclic scaffolds for Plk1 inhibitors, compounds structurally related to this compound were identified as potential candidates for anticancer drug development. These compounds exhibited selective inhibition against Plk1, which is crucial in cell division and often deregulated in cancers .
- Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity with biological targets. Preliminary findings suggest that its unique structure may enhance binding interactions with specific receptors or enzymes involved in metabolic pathways.
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound stands out due to its unique combination of two fluorine atoms at the same position on the piperidine ring. This structural feature may enhance its chemical reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
tert-butyl 4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBBPZPEBZLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-10-6 |
Source
|
Record name | tert-Butyl 4,4-difluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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